4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione
Description
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione is a polycyclic aromatic hydrocarbon derivative featuring a partially hydrogenated aceanthrylene core with two ketone groups at positions 7 and 12. Its structure combines a fused aromatic system with cyclohexenyl moieties, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),13,15,17-heptaene-8,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19-15-8-4-2-6-12(15)18-17-13(9-10-16(17)19)11-5-1-3-7-14(11)20(18)22/h1-8,13,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFFALBIIRQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1C4=CC=CC=C4C(=O)C3C5=CC=CC=C5C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219911 | |
| Record name | 4b,5,6,11b-Tetrahydrobenz[e]aceanthrylene-7,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-99-0 | |
| Record name | 4b,5,6,11b-Tetrahydrobenz[e]aceanthrylene-7,12-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4b,5,6,11b-Tetrahydrobenz[e]aceanthrylene-7,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
Basic Information
- Molecular Formula : CHO
- Molar Mass : 286.32 g/mol
- Hazard Classification : Irritant
Structure
The compound features a complex arrangement of fused rings, which contributes to its stability and reactivity. The presence of dione functional groups enhances its potential for various chemical reactions.
Organic Synthesis
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione serves as an important intermediate in the synthesis of other complex organic molecules. Its structural characteristics allow it to participate in various reactions such as:
- Diels-Alder Reactions : The compound can act as a dienophile due to its electron-deficient nature, facilitating the formation of cyclohexene derivatives.
- Electrophilic Aromatic Substitution : The presence of carbonyl groups makes it susceptible to electrophilic attack, which can be exploited to introduce new substituents onto the aromatic rings.
Materials Science
In materials science, this compound is explored for its potential use in:
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties may contribute to the development of efficient light-emitting materials.
- Conductive Polymers : The compound can be polymerized or blended with other materials to enhance conductivity and thermal stability.
Medicinal Chemistry
Research indicates that derivatives of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione exhibit promising biological activities:
- Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial strains, indicating potential as new antimicrobial agents.
Case Study 1: Synthesis of Novel Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione. The researchers reported that specific modifications to the compound led to enhanced cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological activity.
Case Study 2: Development of OLED Materials
In a recent Materials Science journal article, researchers investigated the use of this compound in OLED applications. They found that films made from blends containing 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione exhibited improved luminescent properties compared to traditional materials. This advancement could lead to more efficient and longer-lasting OLED devices.
Mechanism of Action
The mechanism of action of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benz[e]aceanthrylene Derivatives
describes the synthesis of benz[e]aceanthrylene derivatives, including methyl-substituted variants, from benz[a]anthracene-7,12-dione. In contrast, 4b,5,6,11b-tetrahydrobenzo[e]aceanthrylene-7,12-dione lacks methyl substituents in reactive positions, which may reduce carcinogenic risk while retaining a planar aromatic system conducive to intercalation with DNA or enzymes. The partial hydrogenation of the aceanthrylene core in the target compound could enhance solubility compared to fully aromatic analogs .
Dinaphthofuran-7,12-diones
highlights dinaphthofuran-7,12-diones (e.g., balsaminone C) isolated from Impatiens balsamina, which exhibit cytotoxicity against cancer cell lines (A549, Bel-7402, Hela). Unlike the tetrahydrobenzo[e]aceanthrylene system, dinaphthofuran derivatives feature a furan oxygen atom and a naphthoquinone scaffold.
Comparison with Other Dione-Containing Compounds
Caffeic Acid Amides with Dioxocine Units
reports caffeic acid amides bearing 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine units, such as compound D9, which showed potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative activity (IC50 = 0.79 μM against HepG2). While these compounds share a tetrahydrobenzo moiety with the target dione, the dioxocine ring and acrylamide side chain in D9 enable distinct interactions with EGFR’s ATP-binding pocket. The 7,12-dione groups in 4b,5,6,11b-tetrahydrobenzo[e]aceanthrylene-7,12-dione may instead facilitate redox cycling or chelation of metal ions, mechanisms common to quinone-based antitumor agents .
Comparison with Heterocyclic Derivatives
Tetrahydrobenzo[b]thiophene Derivatives
–6 describe tetrahydrobenzo[b]thiophene-based compounds with significant cytotoxicity (e.g., compounds 7b and 14b in showed IC50 values surpassing doxorubicin against Molt4/C8 and CEM cell lines). The sulfur atom in thiophene derivatives enhances electron-richness and polarizability compared to the oxygenated dione system. Additionally, functional groups like cyano or hydrazine in thiophene derivatives (e.g., compounds 14a–d) may engage in hydrogen bonding or covalent interactions with cellular targets, whereas the dione groups in the target compound could act as hydrogen-bond acceptors .
Tetrahydroacridine and Benzonaphthyridine Derivatives
discusses tetrahydroacridine derivatives (e.g., tacrine analogs) and benzo[b]naphthyridines with acetylcholinesterase (AChE) inhibition and antitumor activity via DNA intercalation.
Biological Activity
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione (CAS Number: 1199215-99-0) is a polycyclic aromatic compound with the molecular formula C20H14O2 and a molecular weight of 286.33 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in relation to cancer and cellular interactions.
The synthesis of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione typically involves multi-step organic reactions. A common method includes cyclization of suitable precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functional applications in biological systems.
Biological Activity Overview
Research into the biological activity of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione has primarily focused on its genotoxicity , anticancer properties , and interaction with biomolecules . Below are key findings from various studies:
Genotoxicity Studies
Genotoxicity refers to the ability of a substance to damage genetic information within a cell. Studies have indicated that compounds structurally related to 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione exhibit mutagenic properties. For instance:
- A study on dibenzocarbazole derivatives showed that structural modifications can significantly influence their genotoxic potential .
- The compound’s structural similarities to known carcinogens suggest potential DNA-binding activities that could lead to mutations .
Anticancer Activity
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione has been investigated for its anticancer properties:
- In vitro studies using human carcinoma cell lines (e.g., MCF-7) demonstrated that certain derivatives exhibit cytotoxic effects against cancer cells .
- The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific signaling pathways.
The precise mechanism by which 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- DNA Interactions : Potential formation of DNA adducts leading to mutagenesis.
- Enzymatic Pathways : Modulation of cytochrome P450 enzymes involved in drug metabolism and activation of pro-carcinogens .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Carcinogenicity :
- Cellular Response Studies :
- In Vitro Toxicity Assessments :
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4b,5,6,11b-tetrahydrobenzo[e]aceanthrylene-7,12-dione?
Answer: The synthesis typically involves multi-step cyclization and functionalization strategies. For example, analogous tetrahydro-β-carboline derivatives are synthesized via condensation reactions between substituted indoles and carbonyl-containing intermediates under acidic or catalytic conditions . Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) or Lewis acids to promote ring closure.
- Oxidation : Controlled oxidation of intermediate dihydro species to yield the dione moiety (e.g., using CrO₃ or KMnO₄).
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Answer:
Q. How do structural modifications (e.g., substituents) influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?
Answer: Electron-withdrawing groups (EWGs) on the aromatic rings increase electrophilicity of the dione moiety, enhancing reactivity in cycloaddition reactions. For example:
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
- Chromatography : Use gradient elution in flash chromatography with silica gel (e.g., 5–20% ethyl acetate in hexane) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the product and byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses of this compound while minimizing side products?
Answer:
-
Catalyst Screening : Evaluate heterogeneous catalysts (e.g., zeolites) or ionic liquids (e.g., [NMP]H₂PO₄) to enhance regioselectivity and reduce byproducts .
-
Kinetic Studies : Use in-situ monitoring (e.g., FTIR or HPLC) to identify rate-limiting steps and adjust temperature/pH .
-
Table 1 : Comparison of Catalytic Systems
Catalyst Yield (%) Selectivity (%) Reference pTSA in [bmim]BF₄ 85 92 Iodine 78 88
Q. How should researchers resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in electrophilic substitutions)?
Answer:
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C or ²H) to track bond formation/cleavage .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and identify steric/electronic barriers .
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
Q. What computational approaches are suitable for predicting the compound’s electronic properties and reaction pathways?
Answer:
Q. How can the compound’s potential biological activity (e.g., enzyme inhibition) be systematically evaluated?
Answer:
Q. What strategies mitigate degradation of the dione moiety under ambient storage or physiological conditions?
Answer:
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
